molecular formula C19H24ClNO6 B8261344 Acutumine

Acutumine

Cat. No.: B8261344
M. Wt: 397.8 g/mol
InChI Key: FSXRARBVZZKCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Chloro-4’-hydroxy-3’,4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5’-cyclopent-2-ene]-1’,3-dione is a complex organic compound with a unique spirocyclic structure. This compound is known for its presence in certain alkaloid families and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Chloro-4’-hydroxy-3’,4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5’-cyclopent-2-ene]-1’,3-dione involves multiple steps. One common method includes the reaction of a chlorinated precursor with a hydroxy and methoxy-substituted aromatic compound under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

11-Chloro-4’-hydroxy-3’,4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5’-cyclopent-2-ene]-1’,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chloro or bromo derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

11-Chloro-4’-hydroxy-3’,4,5-trimethoxy-7-methylspiro[7-azatricyclo[433

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Chloro-4’-hydroxy-3’,4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5’-cyclopent-2-ene]-1’,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    11-Chloro-4’-hydroxy-3’,4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5’-cyclopent-2-ene]-1’,3-dione: Known for its unique spirocyclic structure and potential biological activities.

    Other Spirocyclic Compounds: Similar compounds with spirocyclic structures, such as certain alkaloids, have been studied for their diverse biological activities.

Uniqueness

The uniqueness of 11-Chloro-4’-hydroxy-3’,4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5’-cyclopent-2-ene]-1’,3-dione lies in its specific combination of functional groups and spirocyclic structure, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRARBVZZKCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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